4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Attachment of the Methoxyphenyl Group: This step involves the use of a Friedel-Crafts alkylation reaction, where the methoxyphenyl group is introduced using an appropriate alkylating agent.
Final Assembly: The final compound is assembled through a series of condensation reactions, often under controlled temperature and pH conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under various conditions, often involving catalysts or specific solvents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound may be used to study the interactions between thiazole derivatives and biological macromolecules. Its structural features make it a candidate for investigating enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Medicinally, 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide could be explored for its potential therapeutic effects. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for drug development.
Industry
In industry, the compound could be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-[2-(4-chlorophenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- 4-amino-N-[2-(4-hydroxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
- 4-amino-N-[2-(4-nitrophenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide
Uniqueness
Compared to similar compounds, 4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a therapeutic agent by improving its pharmacokinetic profile and increasing its specificity for certain biological targets.
Properties
Molecular Formula |
C14H17N3O2S2 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-amino-N-[2-(4-methoxyphenyl)ethyl]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C14H17N3O2S2/c1-17-12(15)11(21-14(17)20)13(18)16-8-7-9-3-5-10(19-2)6-4-9/h3-6H,7-8,15H2,1-2H3,(H,16,18) |
InChI Key |
ZZFFPSIOODLYOM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NCCC2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.